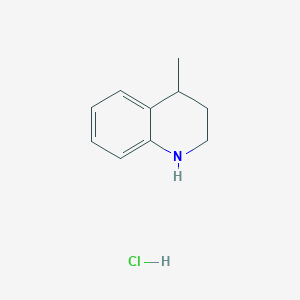

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Vue d'ensemble

Description

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H13N•HCl It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 4-methylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same catalytic hydrogenation method but optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that 4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial and fungal pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for microbial growth .

Anticancer Activity

The compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. This is particularly relevant for cancers associated with neurodegenerative disorders . Its structural characteristics allow it to interact with multiple molecular targets involved in cancer progression.

Neuroprotective Effects

This compound has shown promise in neuroprotection studies. It may mitigate neurodegenerative processes by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress . This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various complex organic molecules. Its unique structure allows for the development of novel derivatives with enhanced biological activities .

Development of Novel Therapeutics

The synthesis of analogs of this compound has been a focus in drug discovery programs aimed at developing new therapeutic agents targeting infectious diseases and cancer . Researchers have employed various synthetic strategies to create derivatives with improved potency and selectivity.

Material Science

In material science, this compound is being explored for its potential use in the development of organic electronic materials and sensors due to its electronic properties . Its incorporation into polymers may enhance their conductivity and stability.

Vaccine Adjuvants

Recent studies have suggested that this compound can function as a vaccine adjuvant, enhancing the immune response to vaccines . This application could significantly impact vaccine formulation strategies, particularly for infectious diseases.

Case Studies

Mécanisme D'action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to its potential use as an anticancer agent.

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methyl group.

N-Methyl-1,2,3,4-tetrahydroquinoline: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness: 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its analogs.

Activité Biologique

Overview

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant research findings.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound has significant activity against various bacterial pathogens. Its structural framework allows it to interact with microbial targets effectively .

- Anticancer Effects : The compound has been evaluated for its potential in cancer therapy. It may inhibit cancer cell proliferation and induce apoptosis in certain cancer types by modulating key signaling pathways .

- Neuroprotective Effects : There is evidence suggesting that tetrahydroquinoline derivatives can exert neuroprotective effects, potentially slowing the progression of neurodegenerative diseases such as Alzheimer's disease .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of drugs and other substances within the body. This interaction may also impact the pharmacokinetics of co-administered drugs.

- Cell Signaling Pathways : It modulates critical signaling pathways such as MAPK/ERK, which are integral for cell growth and differentiation. By altering these pathways, the compound can influence both normal and malignant cell behavior .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and applications of this compound:

- Antimicrobial Activity :

- Cancer Research :

- Neuroprotection :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-6-7-11-10-5-3-2-4-9(8)10;/h2-5,8,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYSGVSZLNBMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655377 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74459-19-1 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.